molecular formula C11H12FNO3 B164977 Flufenacet oxalate CAS No. 201668-31-7

Flufenacet oxalate

Cat. No.: B164977
CAS No.: 201668-31-7
M. Wt: 225.22 g/mol
InChI Key: FFKNXXCOXIZLJD-UHFFFAOYSA-N
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Description

Flufenacet OA
Flufenacet OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (4-fluorophenyl)(propan-2-yl)amino group at position 2. It is a metabolite of the herbicide flufenacet. It is an aromatic amide, a member of monofluorobenzenes and a monocarboxylic acid.

Mechanism of Action

Target of Action

Flufenacet Oxalate, also known as Flufenacet OA, is a selective herbicide . The primary target of Flufenacet OA is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in plants . VLCFAs are essential for a wide range of processes within plants, including cell division and the synthesis of cuticular waxes and suberin .

Mode of Action

Flufenacet OA interacts with its targets by interfering with seedling emergence and early development . It controls grasses and certain broadleaf weeds acting on cell division by inhibiting the elongase enzyme that is essential for building VLCFAs in plants .

Biochemical Pathways

The affected biochemical pathway is the synthesis of VLCFAs. Flufenacet OA inhibits the elongase enzyme, disrupting the production of VLCFAs . This disruption affects various processes in plants, including cell division and the synthesis of cuticular waxes and suberin .

Pharmacokinetics

It’s known that flufenacet oa is moderately soluble in water .

Result of Action

The molecular and cellular effects of Flufenacet OA’s action result in the control of grasses and certain broadleaf weeds . By inhibiting the synthesis of VLCFAs, Flufenacet OA disrupts essential processes in plants, leading to inhibited seedling emergence and early development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Flufenacet OA. For instance, Flufenacet OA provides its most effective weed control when applied and subsequently moved into the soil by rainfall, sprinkler irrigation, or mechanical tillage prior to weed emergence . Additionally, the environmental fate of Flufenacet OA indicates that it may be moderately persistent and mobile in certain soil and water/sediment systems .

Biochemical Analysis

Biochemical Properties

Flufenacet oxalate plays a significant role in biochemical reactions, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This inhibition affects various cellular processes, including cell division and the synthesis of cuticular waxes and suberin . This compound interacts with enzymes such as keto-acyl-CoA reductase, which is involved in the VLCFA biosynthesis pathway . Additionally, it has been observed to interact with glutathione transferases (GSTs), which are involved in its detoxification .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by inhibiting VLCFA biosynthesis, leading to disruptions in cell division and the synthesis of essential cellular components . This compound also impacts cell signaling pathways and gene expression, particularly those related to stress responses and detoxification mechanisms . In plants, this compound causes symptoms similar to those observed in the fiddlehead mutant of Arabidopsis thaliana .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key enzymes in the VLCFA biosynthesis pathway. By inhibiting keto-acyl-CoA reductase, this compound disrupts the production of VLCFAs, which are crucial for various cellular functions . Additionally, enhanced GST activity has been identified as a key mechanism in the detoxification of this compound, with several GST isoforms showing high turnover rates for this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is moderately stable in aerobic soil environments, with a calculated half-life of 248 days under irradiation . Over time, this compound forms several degradation products, including FOE oxalate and FOE sulfonic acid . Long-term exposure to this compound can lead to persistent disruptions in cellular function, particularly in the biosynthesis of VLCFAs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate toxicity, while higher doses can lead to significant adverse effects . In mammals, this compound has been shown to cause acute and chronic toxicity, with potential reproductive and developmental effects . Threshold effects have been observed, indicating that even small increases in dosage can lead to significant changes in toxicity levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and degradation. The compound is metabolized through glutathione conjugation, with GSTs playing a crucial role in this process . Additionally, this compound affects metabolic flux by inhibiting the biosynthesis of VLCFAs, leading to changes in metabolite levels and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, as well as its chemical properties .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on VLCFA biosynthesis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its activity and function within the cell.

Properties

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKNXXCOXIZLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037552
Record name Flufenacet OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201668-31-7
Record name Flufenacet oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201668317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenacet OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201668-31-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUFENACET OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK948F670
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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